6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

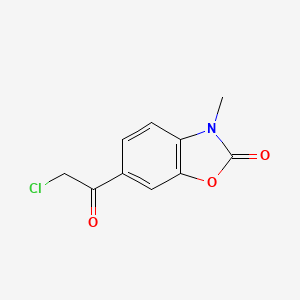

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core substituted at the 6-position with a 2-chloroacetyl group and at the 3-position with a methyl group. Its structure (SMILES: ClCC(=O)c1ccc2c(c1)oc(=O)n2C) highlights the chloroacetyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

6-(2-chloroacetyl)-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDISGHMLFHYHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)CCl)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203425 | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-62-7 | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloroacetylation of a benzoxazole derivative. One common method includes the reaction of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form less oxidized products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Cyclized Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function . This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The benzoxazolone scaffold is versatile, and substitutions at the 6-position significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Acyl Substituents

Key Observations :

- Electrophilicity : The chloroacetyl group in the target compound enhances electrophilicity compared to benzoyl or cinnamoyl derivatives, making it more reactive in nucleophilic substitution or acylation reactions .

- Biological Activity : The trifluoromethylbenzoyl derivative (Compound 4) shows improved metabolic stability, a critical factor in drug design .

Heterocyclic Analogues (Benzothiazolones)

Key Differences :

- Substituent Impact : The ethyl group in 6-chloro-3-ethylbenzothiazolone increases steric hindrance compared to the methyl group in the target compound, influencing receptor selectivity .

Derivatives with Functional Group Variations

Comparative Reactivity :

Biological Activity

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound within the benzoxazole family, which has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chloroacetyl group attached to a benzoxazole ring, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antibacterial activity. In a study focusing on derivatives of benzoxazole, certain compounds showed selective action against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentrations (MICs) for active compounds were documented, demonstrating the potential for these derivatives as antibacterial agents.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 25 |

| Compound B | Escherichia coli | 50 |

| Compound C | Staphylococcus aureus | 20 |

Antifungal Activity

The antifungal properties of benzoxazole derivatives have also been explored. Certain compounds demonstrated efficacy against pathogenic fungi such as Candida albicans. The structure-activity relationship indicated that modifications to the benzoxazole ring could enhance antifungal potency .

Table 2: Antifungal Activity

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 15 |

| Compound E | Aspergillus niger | 30 |

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer therapies .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | MCF-7 (Breast Cancer) | 12 |

| Compound G | A549 (Lung Cancer) | 18 |

| Compound H | HepG2 (Liver Cancer) | 10 |

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activities. The study concluded that modifications to the chloroacetyl group significantly influenced the antibacterial and anticancer properties of the synthesized compounds .

Another study focused on a series of benzoxazole derivatives that exhibited promising results against resistant bacterial strains. These findings suggest that further development could lead to new therapeutic agents in combating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.